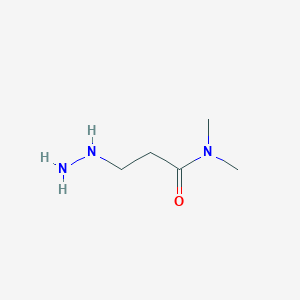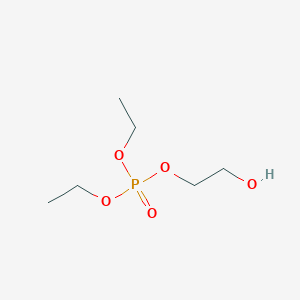
2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a phenyl ring, contributing to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3,5-trimethylphenol with 2-phenylpropionaldehyde in the presence of an acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, followed by cyclization to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
科学的研究の応用
2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying benzofuran chemistry.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the search for antimicrobial and anticancer agents.
Medicine: Its potential therapeutic properties are explored in the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells through the activation of specific signaling cascades.
類似化合物との比較
Similar Compounds
- 2,2,4,6,7-Pentamethyl-3-phenyl-3H-1-benzofuran
- 2,2,5,7,8-Pentamethyl-6-chromanol
- 2,2,7,7-Tetramethyl-4,4,5,5-tetraphenyl-3,6-dioxa-2,7-disilaoctane
Uniqueness
2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran is unique due to its specific arrangement of methyl groups and the presence of a phenyl ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, depending on the context of its use.
特性
CAS番号 |
142874-60-0 |
|---|---|
分子式 |
C19H22O |
分子量 |
266.4 g/mol |
IUPAC名 |
2,2,4,6,7-pentamethyl-3-phenyl-3H-1-benzofuran |
InChI |
InChI=1S/C19H22O/c1-12-11-13(2)16-17(15-9-7-6-8-10-15)19(4,5)20-18(16)14(12)3/h6-11,17H,1-5H3 |
InChIキー |
USLXSFMNZAGGJB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(C(OC2=C1C)(C)C)C3=CC=CC=C3)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
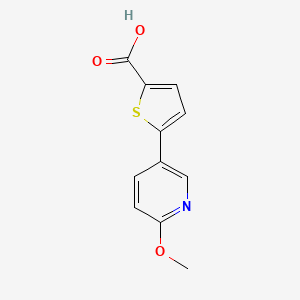
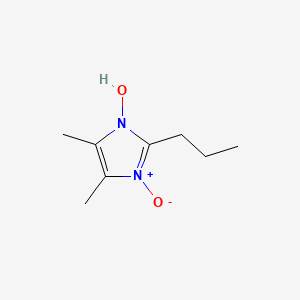
![2-(Methylthio)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B8683550.png)
![2-Formylbenzo[b]thiophene-5-carbonitrile](/img/structure/B8683555.png)

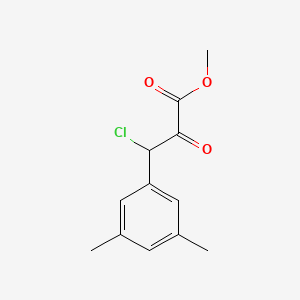
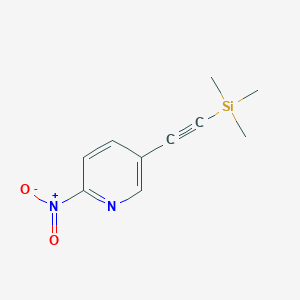
![Cyanamide, N-[8-[6-amino-5-(trifluoromethyl)-3-pyridinyl]-1-[4-(1-cyano-1-methylethyl)phenyl]-1,3-dihydro-3-methyl-2H-imidazo[4,5-c]quinolin-2-ylidene]-](/img/structure/B8683572.png)


